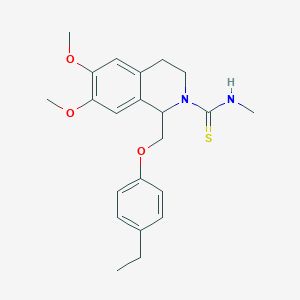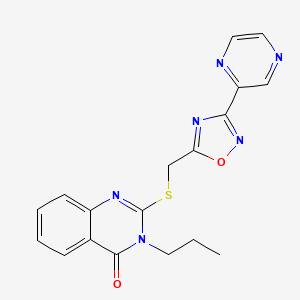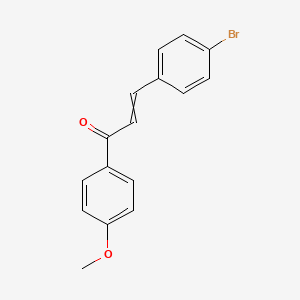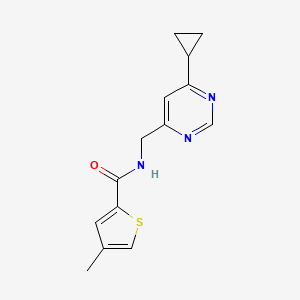
3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzothiazole ring. Benzothiazoles are heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
Benzothiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms . The presence of chlorine atoms and an amide group in “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would likely influence its reactivity and properties.Chemical Reactions Analysis
The reactivity of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would be influenced by the presence of the benzothiazole ring, the chlorine atoms, and the amide group. Benzothiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring could affect its solubility and stability .Scientific Research Applications
- Research on benzothiazole derivatives, including the mentioned compound, contributes to understanding their COX-2 selectivity and potential for reduced ulcerogenic effects .
- Some derivatives, including 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, showed promising activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli .
- Among the studied compounds, 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide derivatives demonstrated potent activity, comparable to standard drugs .
Anti-Inflammatory and Analgesic Properties
Ulcerogenic and Gastrointestinal Safety
Antibacterial Activity
DNA GyraseB Inhibition
Synthesis and Yield Optimization
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide are enzymes involved in bacterial cell wall synthesis and DNA replication . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide interacts with its targets by inhibiting their enzymatic activities . This inhibition disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is primarily bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The compound affects several biochemical pathways related to bacterial cell wall synthesis and DNA replication . By inhibiting key enzymes in these pathways, the compound disrupts the bacteria’s ability to maintain their cell wall structure and replicate their DNA, which are essential processes for bacterial survival and proliferation .
Pharmacokinetics
Like other benzothiazole derivatives, it is expected to have good bioavailability and stability .
Result of Action
The result of the compound’s action is the death of bacterial cells . By inhibiting key enzymes, the compound disrupts essential bacterial processes, leading to cell death . This makes the compound a potent antibacterial agent .
Action Environment
The action of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . .
Future Directions
Future research could explore the synthesis, properties, and potential applications of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds. Given the wide range of biological activities exhibited by benzothiazole derivatives, these compounds could have potential uses in fields such as medicinal chemistry .
properties
IUPAC Name |
3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-8-3-1-2-7(6-8)13(20)19-14-18-11-9(16)4-5-10(17)12(11)21-14/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCOJVNZTBFBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)



![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)




![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

